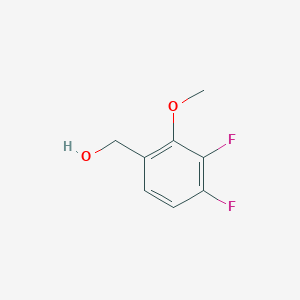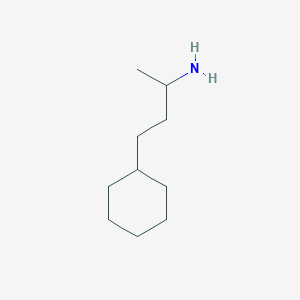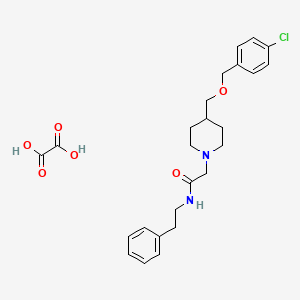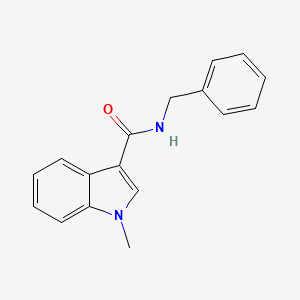
N-benzyl-1-methyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
N-benzyl-1-methyl-1H-indole-3-carboxamide and its derivatives are often synthesized and evaluated for various pharmacological activities. For example, Qian et al. (2015) identified four cannabimimetic indazole and indole derivatives in new psychoactive substances. These compounds were analyzed using liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy, highlighting the chemical analysis and synthetic routes for such compounds.
Pharmacological Binding Studies
Compounds like this compound are studied for their binding affinity to various receptors. For instance, Pinna et al. (1998) synthesized derivatives of 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide to evaluate their affinity for dopamine D2-like receptors. These studies are critical in understanding the potential therapeutic applications of these compounds.
Metabolism and Biomedical Analysis
Understanding the metabolism of such compounds is crucial for their potential therapeutic use. Li et al. (2018) investigated the phase I metabolism of several cannabimimetic indazole and indole derivatives by incubating them with human liver microsomes. Such studies provide insights into the metabolic pathways and potential biomarkers for monitoring intake.
Photophysical Studies and Fluorescence
The photophysical properties of indole derivatives, such as those synthesized from β-brominated dehydroamino acids, are studied for their potential as fluorescent probes. Pereira et al. (2010) explored the solvent-dependent fluorescence emission of these compounds, indicating their application in biochemical and analytical research.
Drug Development and Evaluation
The derivatives of this compound are also synthesized and evaluated for their potential in treating various diseases. For instance, Kim et al. (2017) designed and synthesized novel indole-3-carboxamide analogs to investigate their anti-breast cancer properties. These studies are significant for the development of new therapeutic agents.
Mécanisme D'action
Target of Action
N-benzyl-1-methyl-1H-indole-3-carboxamide is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
It is known that indole derivatives can interact with their targets and cause various changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives, such as this compound, can affect various biochemical pathways . These compounds have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
It is known that indole derivatives can have various biological effects, depending on their specific structures and targets .
Propriétés
IUPAC Name |
N-benzyl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-16(14)19)17(20)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFERYFUQDRYYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine](/img/structure/B2624580.png)
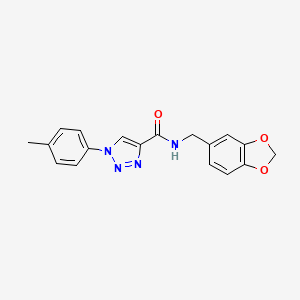
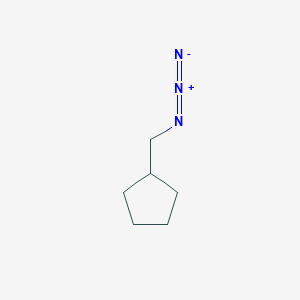
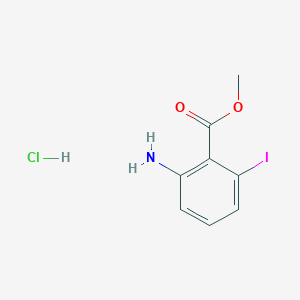

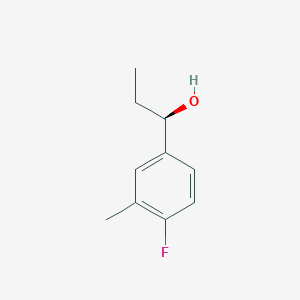
![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)
![2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2624592.png)
![N-[2-Tert-butyl-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2624593.png)

![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)
